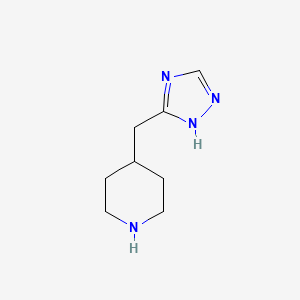
(4,4,4-Trifluorobutyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4,4-Trifluorobutyl)hydrazine is a chemical compound with the molecular formula C4H9F3N2 It is characterized by the presence of a trifluoromethyl group attached to a butyl chain, which is further linked to a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4,4,4-Trifluorobutyl)hydrazine typically involves the reaction of 4,4,4-trifluorobutyl bromide with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through distillation or recrystallization techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with hydrazine and trifluoromethyl compounds .
Analyse Des Réactions Chimiques
Types of Reactions: (4,4,4-Trifluorobutyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or nitriles.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydrazine moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce amines .
Applications De Recherche Scientifique
(4,4,4-Trifluorobutyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to modify pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of (4,4,4-Trifluorobutyl)hydrazine involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .
Comparaison Avec Des Composés Similaires
(4,4,4-Trifluorobutyric acid): Similar in structure but contains a carboxylic acid group instead of a hydrazine moiety.
Phenethyl-hydrazine hydrochloride: Contains a phenethyl group instead of a trifluorobutyl group.
(Cyclobutylmethyl)hydrazine hydrochloride: Contains a cyclobutylmethyl group instead of a trifluorobutyl group.
Uniqueness: (4,4,4-Trifluorobutyl)hydrazine is unique due to the presence of both a trifluoromethyl group and a hydrazine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C4H9F3N2 |
|---|---|
Poids moléculaire |
142.12 g/mol |
Nom IUPAC |
4,4,4-trifluorobutylhydrazine |
InChI |
InChI=1S/C4H9F3N2/c5-4(6,7)2-1-3-9-8/h9H,1-3,8H2 |
Clé InChI |
OBDNGDTUVCVXFJ-UHFFFAOYSA-N |
SMILES canonique |
C(CC(F)(F)F)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)
![Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride](/img/structure/B15325714.png)





